molecular formula C19H27NO3 B11114082 1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol CAS No. 1016835-42-9

1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol

Cat. No.: B11114082
CAS No.: 1016835-42-9
M. Wt: 317.4 g/mol
InChI Key: CYUAOJGMJPZQBE-UHFFFAOYSA-N
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Description

[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be functionalized through various reactions such as Friedel-Crafts alkylation or acylation. The hydroxypropyl group can be introduced via epoxide ring-opening reactions, and the methylphenyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate specific reaction steps.

Chemical Reactions Analysis

Types of Reactions

[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxypropyl and methylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydroxypropyl group may produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its functional groups allow for the exploration of binding affinities and mechanisms of action in various biological systems.

Medicine

In medicinal chemistry, [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs with specific mechanisms of action.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxypropyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(4-METHYLPHENYL)METHYL]AMINE: Similar structure but with a different position of the methyl group on the phenyl ring.

    [(THIOPHEN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1016835-42-9

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

1-[furan-2-ylmethyl-[(3-methylphenyl)methyl]amino]-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C19H27NO3/c1-15(2)23-14-18(21)12-20(13-19-8-5-9-22-19)11-17-7-4-6-16(3)10-17/h4-10,15,18,21H,11-14H2,1-3H3

InChI Key

CYUAOJGMJPZQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(CC2=CC=CO2)CC(COC(C)C)O

Origin of Product

United States

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